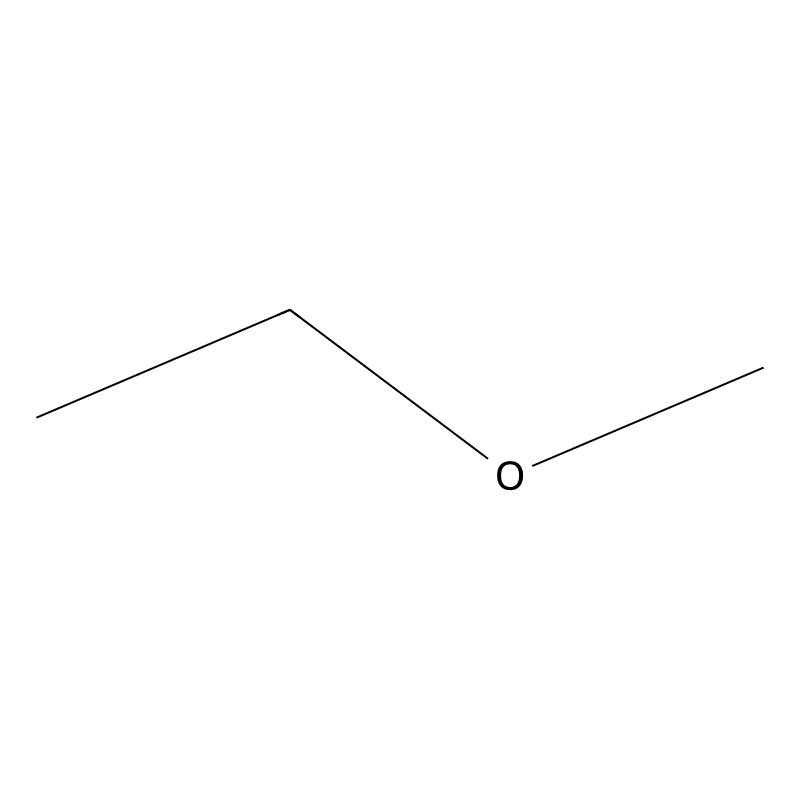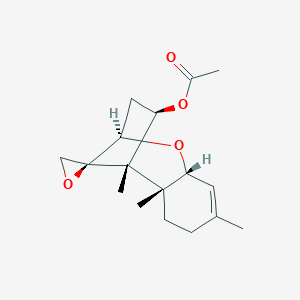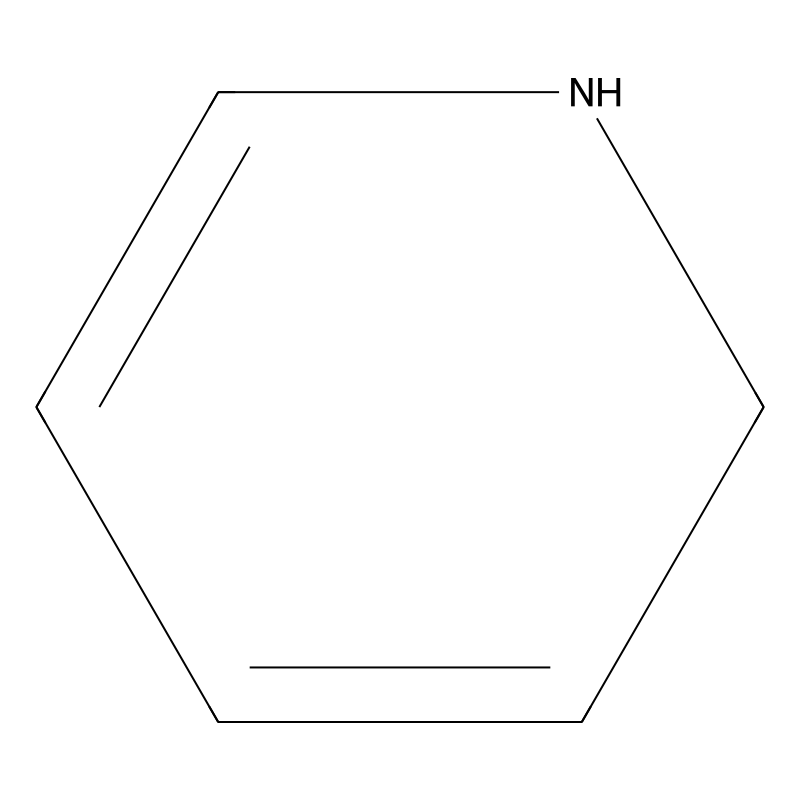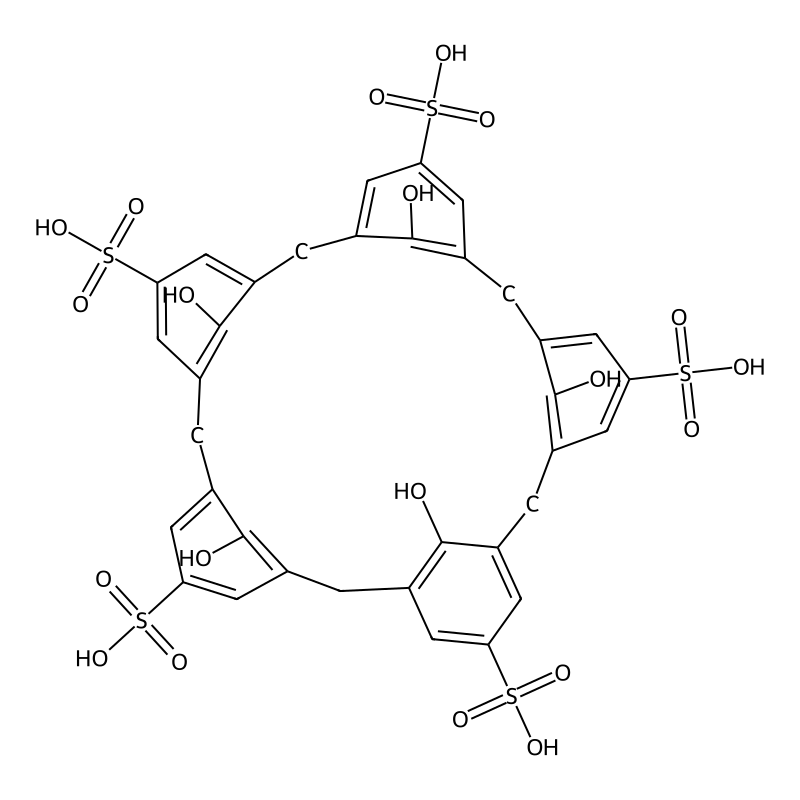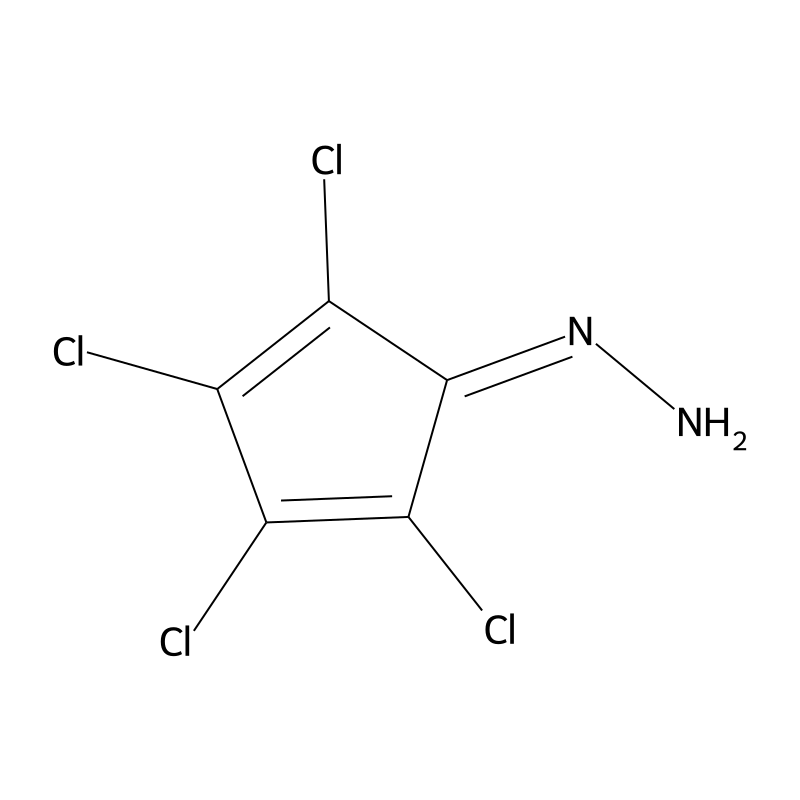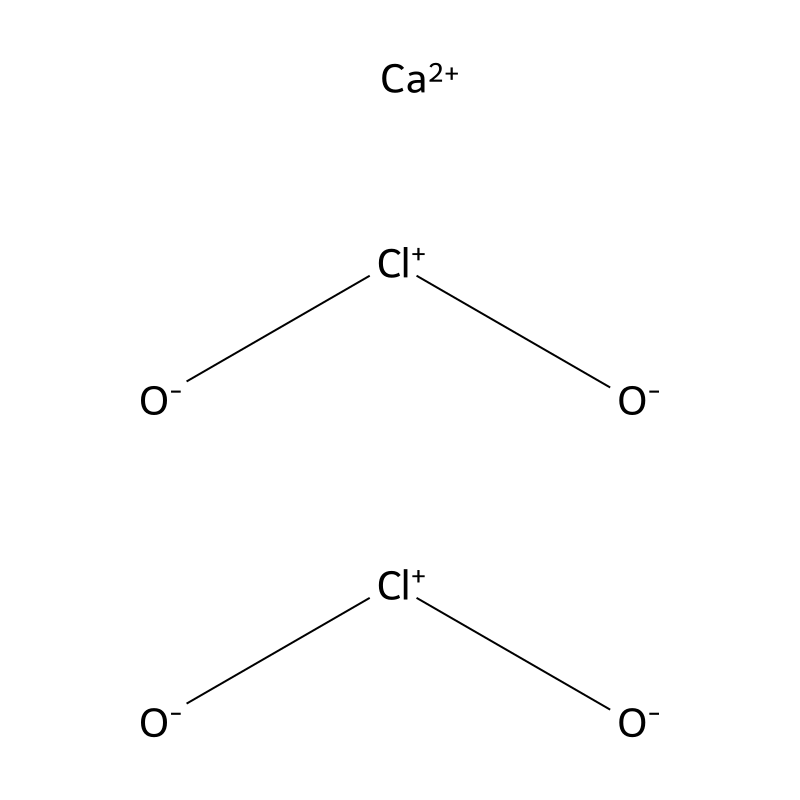Calcium peroxide
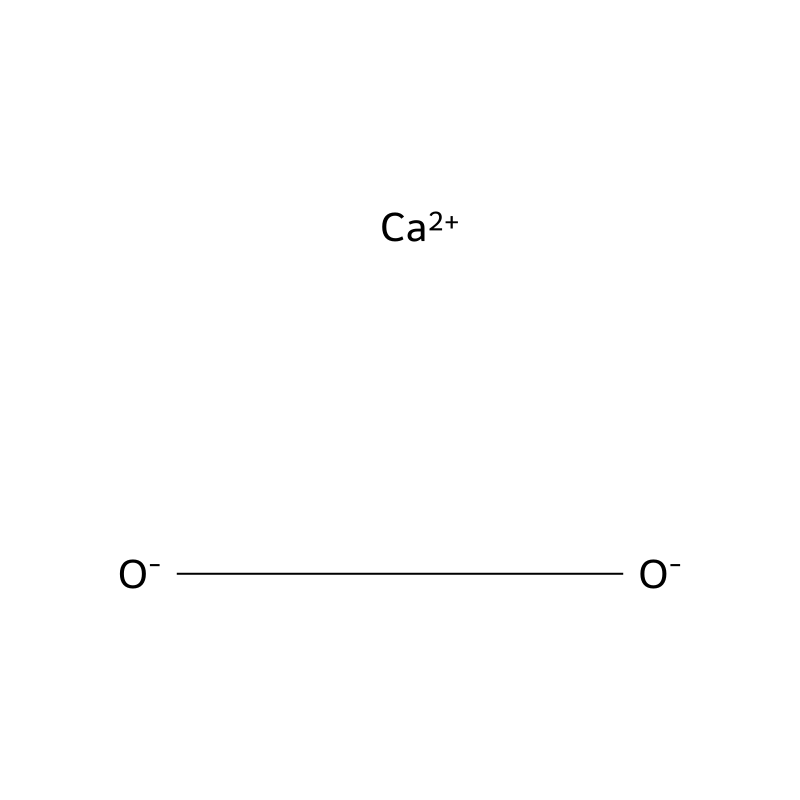
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Soluble in acids with formation of hydrogen peroxide
Synonyms
Canonical SMILES
Isomeric SMILES
- Oxidation: CaO₂ readily releases oxygen (O₂) and hydrogen peroxide (H₂O₂) upon contact with water, acting as a strong oxidizing agent. This property allows it to degrade various environmental contaminants, including organic pollutants, dyes, pesticides, and chlorinated hydrocarbons [].
- Bioavailability: CaO₂ decomposes slowly, providing a sustained release of oxygen, which can enhance the activity of aerobic microorganisms involved in biodegradation of organic pollutants []. This makes it suitable for long-term remediation strategies.
- Soil conditioning: The release of calcium (Ca²⁺) ions from CaO₂ helps to improve soil structure and fertility by promoting aggregation and cation exchange capacity [].
These characteristics make CaO₂ a valuable research tool for:
- Wastewater treatment: Studies have shown its effectiveness in removing various pollutants from wastewater, including dyes, pharmaceuticals, and industrial chemicals [].
- Soil remediation: Research has explored its use in degrading organic contaminants in soil, immobilizing heavy metals, and reducing the mobility of arsenic [, ].
- Groundwater remediation: CaO₂ is being investigated for its potential to remediate contaminated groundwater by oxidizing pollutants and improving oxygen availability for microbial degradation [].
Applications in Water Treatment
The oxidizing and oxygen-releasing properties of CaO₂ also find applications in water treatment research:
- Disinfection: Studies have demonstrated its efficacy in inactivating various pathogens, including bacteria, viruses, and protozoa, present in water [].
- Algae control: CaO₂ can effectively control algal growth in water bodies by oxidizing organic matter that supports algal blooms [].
- Taste and odor control: Research suggests that CaO₂ can effectively remove unpleasant taste and odor compounds from water, such as those caused by geosmin and 2-methylisoborneol [].
Calcium peroxide, with the chemical formula , is a pale yellow, granular solid that serves as an important source of oxygen and hydrogen peroxide. It is primarily utilized in various applications such as agriculture, environmental remediation, and as a bleaching agent. When mixed with water, calcium peroxide decomposes to release oxygen and hydrogen peroxide, making it valuable for promoting aerobic microbial activity in soil and groundwater .
The primary mechanism of action of calcium peroxide is its ability to release oxygen. This property makes it useful in various scientific research applications, including:
- Environmental remediation: Calcium peroxide can be used to degrade contaminants in soil and water by providing an oxygen source for microorganisms involved in biodegradation [].
- Wastewater treatment: It can act as an oxidant to remove organic matter and pollutants from wastewater [].
- Cosmetics: Low concentrations of calcium peroxide are sometimes used in bleaching creams due to its mild oxidizing properties [].
Calcium peroxide undergoes several notable reactions:
- Decomposition Reaction:This reaction illustrates the breakdown of calcium peroxide into calcium hydroxide and oxygen when it reacts with water .
- Hydrolysis:In this process, calcium peroxide can also yield hydrogen peroxide alongside calcium hydroxide .
- Thermal Decomposition:
At elevated temperatures (above 200°C), calcium peroxide decomposes rapidly, releasing oxygen gas .
These reactions highlight its role as both an oxidizing agent and a source of reactive oxygen species.
Calcium peroxide exhibits significant biological activity, particularly in its ability to stimulate aerobic degradation of contaminants in soil and groundwater. The release of hydrogen peroxide promotes microbial growth, enhancing the degradation of hydrocarbons and other organic pollutants . Additionally, its application in dental products, such as toothpastes, leverages its whitening properties due to the oxidative nature of hydrogen peroxide it generates .
Calcium peroxide can be synthesized through several methods:
- Direct Reaction:
Mixing slaked lime (calcium hydroxide) with hydrogen peroxide results in the formation of calcium peroxide: - Precipitation Method:
Calcium salts can react with hydrogen peroxide in an alkaline solution to precipitate calcium peroxide octahydrate, which can then be dehydrated to obtain anhydrous calcium peroxide .
These methods allow for controlled production of calcium peroxide suitable for various industrial applications.
Calcium peroxide has diverse applications across multiple fields:
- Agriculture: Used to enhance soil aeration and promote microbial activity for improved plant growth.
- Environmental Remediation: Effective in degrading organic pollutants in contaminated soils and groundwater.
- Food Industry: Acts as a dough conditioner in baking processes.
- Dental Care: Incorporated into toothpastes for its whitening effects due to the release of hydrogen peroxide .
Research has indicated that calcium peroxide can interact with various environmental factors to influence its decomposition rate and efficacy in applications:
- pH Sensitivity: The decomposition rate increases under acidic conditions, which enhances the production of hydrogen peroxide from calcium peroxide .
- Electrolytic Control: Studies have shown that applying electric current can manipulate the release rate of hydrogen peroxide from calcium peroxide, optimizing its use in remediation processes .
These interactions are critical for maximizing the effectiveness of calcium peroxide in practical applications.
Calcium peroxide shares similarities with other alkaline earth metal peroxides but exhibits unique properties that distinguish it:
| Compound | Chemical Formula | Unique Features |
|---|---|---|
| Magnesium Peroxide | Less soluble; used primarily in agriculture | |
| Barium Peroxide | Stronger oxidizing agent; more reactive than calcium peroxide | |
| Strontium Peroxide | Similar synthesis methods; less commonly used |
Calcium peroxide's moderate solubility and controlled decomposition make it particularly useful for agricultural and environmental applications compared to its counterparts .
Physical Description
OtherSolid
Color/Form
White tetragonal crystals
Density
2.9 g/cu cm
Odor
Melting Point
GHS Hazard Statements
H272 (98.48%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H315 (96.96%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (96.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Oxidizer;Irritant
Other CAS
Wikipedia
Use Classification
Fire Hazards -> Reactive - 1st degree
Cosmetics -> Oxidising
Methods of Manufacturing
Interaction of solution of a calcium salt and sodium peroxide with subsequent crystallization.
Calcium peroxide /is/ ... produced by precipitation of the octahydrate from an aqueous solution of a salt or hydroxide, followed by dehydration at temperatures above 100 °C.
General Manufacturing Information
All other chemical product and preparation manufacturing
Food, beverage, and tobacco product manufacturing
Oil and gas drilling, extraction, and support activities
Services
Calcium peroxide (Ca(O2)): ACTIVE
The practice of sward desiccation using glyphosate or paraquat followed by direct drilling of seed gave an environment which increasingly inhibited germination. Calcium peroxide used as a seed dressing improved seedling establishment in most treatments.
Calcium peroxide, in a formation with calcium hydroxide, inhibited the growth of fungi and bacteria in liq shaken culture. The formulation ('CaO2') was effective against spore germination, but less so against hyphal growth on solid or liq media. The production of H2O2 and free radicals by 'CaO2' may in part account for its action.
Calcium peroxide at different concn was used to coat carrot and onion seeds; and was also incorporated into compost. Calcium peroxide coating reduced slightly the percentage emergence of onion, and its incorporation into compost had no significant effects. Incorporation into compost at 5 g/kg incr the number of carrot seedlings emerging from wet compost.
The efficacy of CaO2 as an O-supplying seed coating on the emergence of rice seedlings from flooded soils was studied. Seedling response became increasingly dependent on coating rates of 0-40% (by wt of seed loading with 60% CaO2) as the depth of planting incr from 0-2.5 cm. The emergence response to 40% CaO2 at 1.5 cm depth of planting was inhibited by the presence of 0.25% finely ground rice straw, but was stimulated by incr pH levels. The addition of CaO to the CaO2 coating improved the emergence response on unlimed acid soil.
Each year, an estimated 35,000 wells are hydraulically-fractured in the U.S. Although the oil and gas extraction industry as a whole has a relatively higher fatality rate compared to most of the U.S. general industry... there is currently no worker injury/illness or fatality data publicly available for hydraulic fracturing or flowback operations. Regardless of the availability of data, more workers are potentially exposed to the hazards created by hydraulic fracturing and flowback operations due to the large increase in the number of these operations in the past decade. /Hydraulic fracturing/
Storage Conditions
Stability Shelf Life
Decomposes in moist air.
